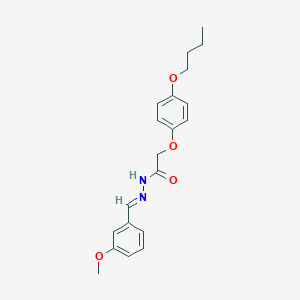
2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide
説明
2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide, also known as BHMA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. BHMA belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide may exert its effects through various pathways. For example, 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. For example, 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice.
実験室実験の利点と制限
One advantage of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is its potential as a multi-targeted agent for the treatment of various diseases. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, which makes it a promising candidate for the development of new therapeutics. Another advantage of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is its relatively low toxicity. Studies have shown that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has low cytotoxicity towards normal cells, which suggests that it may have a favorable safety profile.
One limitation of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is its poor solubility in water. This can make it difficult to administer 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in vivo and can limit its bioavailability. Another limitation of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is the lack of clinical data. While 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has shown promising results in preclinical studies, further research is needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide. One direction is the development of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide analogs with improved solubility and bioavailability. This could enhance the therapeutic potential of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide and make it more suitable for clinical use. Another direction is the investigation of the synergistic effects of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide with other agents. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to have synergistic effects with certain chemotherapeutic agents, which suggests that it may enhance the efficacy of these agents. Finally, further research is needed to determine the efficacy and safety of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in humans. Clinical trials are needed to determine the optimal dose and administration route of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide and to assess its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a chemical compound that has shown potential as a multi-targeted agent for the treatment of various diseases. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic effects, and has been shown to have low toxicity towards normal cells. However, further research is needed to determine the efficacy and safety of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in humans. The development of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide analogs with improved solubility and bioavailability, investigation of the synergistic effects of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide with other agents, and clinical trials are all important future directions for the research of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide.
科学的研究の応用
2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic properties. One of the main areas of research has been its anti-inflammatory effects. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-tumor effects of 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide. Studies have shown that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. These findings suggest that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide may have potential as an anti-cancer agent.
2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been studied for its potential anti-diabetic effects. Studies have shown that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide can improve glucose uptake and insulin sensitivity in adipocytes (fat cells) and skeletal muscle cells. 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice. These findings suggest that 2-(4-butoxyphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide may have potential as a treatment for type 2 diabetes.
特性
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-4-12-25-17-8-10-18(11-9-17)26-15-20(23)22-21-14-16-6-5-7-19(13-16)24-2/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,22,23)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHYMQPNDJIOFY-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3868643.png)
![6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)
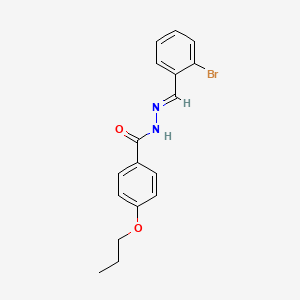
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
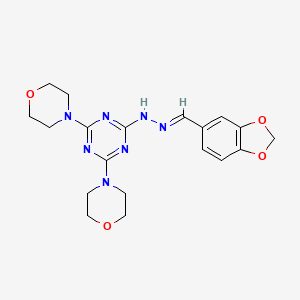
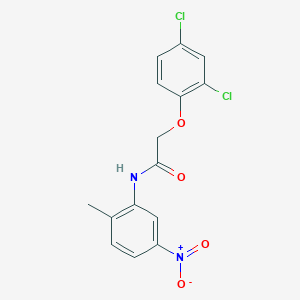
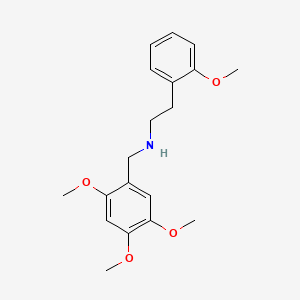
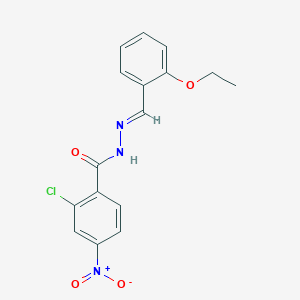
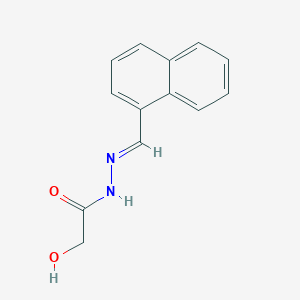

![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-methoxyphenoxy)acetate](/img/structure/B3868719.png)
![4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3868728.png)
![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)